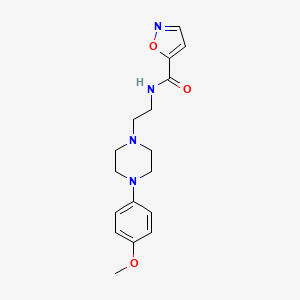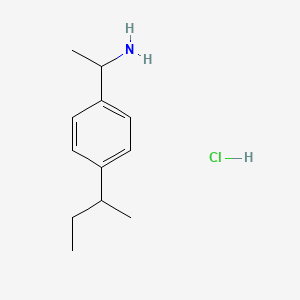
N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)isoxazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)isoxazole-5-carboxamide” is a compound that has been studied for its potential therapeutic applications . It is structurally similar to other compounds that have shown affinity for alpha1-adrenergic receptors . These receptors are a major therapeutic target for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . Typically, these compounds are synthesized and characterized by mass spectra, 1H NMR, 13C NMR, and a single X-Ray diffraction analysis . The specific synthesis process for “N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)isoxazole-5-carboxamide” is not available in the retrieved papers.科学的研究の応用
Neurological Research
This compound has shown potential as a selective D4 dopamine receptor ligand . It could be significant in the study of neurological disorders where dopamine pathways are implicated, such as schizophrenia and bipolar disorder .
Pharmacokinetics
Modifications to the compound’s structure could improve its pharmacokinetic profile, which is crucial for developing medications with better absorption, distribution, metabolism, and excretion properties .
Antibiotic Resistance
The compound’s multi-ring substituents can be altered to enhance bacterial cell penetrability. This could affect permeability-based antibiotic resistance, offering a new approach to combat bacterial infections .
Anti-Biofilm Activity
There is potential for the compound to gain anti-biofilm activity. This would be an adjuvant mechanism of action, possibly making it useful in treating infections where biofilms are a defense mechanism of pathogens .
Molecular Dynamics
The compound can be used in molecular dynamics studies to understand its interaction with various receptors at the atomic level, which is vital for drug design and discovery processes .
Electrostatic Potential Analysis
Analyzing the distribution of electrostatic potential around this compound can help predict its interaction with other molecules, which is important in the design of receptor-specific drugs .
Gene Therapy
The compound’s interaction with human genes like DRD2 and DRD4 suggests potential applications in gene therapy, where it could be used to modulate gene expression in various diseases .
作用機序
Target of Action
The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
The compound interacts with its target, the α1-AR, by binding to it . The binding affinity of the compound to α1-AR is in the range from 22 nM to 250 nM . This interaction results in changes in the receptor’s activity, which can lead to various downstream effects.
Biochemical Pathways
The interaction of the compound with α1-AR affects the adrenergic signaling pathway . This pathway plays a crucial role in numerous physiological processes, including cardiac function, smooth muscle contraction, and neurotransmission . The compound’s interaction with α1-AR can therefore have significant effects on these processes.
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibit an acceptable pharmacokinetic profile .
Result of Action
The compound’s action on α1-AR can have various molecular and cellular effects. For example, it can affect the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . It can also influence neurotransmission by affecting the activity of catecholamines .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. These can include the presence of other molecules that can interact with the compound or its target, the α1-AR . The compound’s pharmacokinetic properties can also be affected by factors such as pH and temperature .
特性
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-23-15-4-2-14(3-5-15)21-12-10-20(11-13-21)9-8-18-17(22)16-6-7-19-24-16/h2-7H,8-13H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYMPDGLOPXYHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)C3=CC=NO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[2-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B2936700.png)
![N-[4-(4-methylpiperazino)phenyl]-1-hydrazinecarboxamide](/img/structure/B2936701.png)

![N-(2-Morpholin-4-yl-2-thiophen-3-ylethyl)pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2936704.png)
![Tert-butyl 3-(methylsulfonimidoyl)-8-oxa-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2936706.png)
![2-([1,1'-Biphenyl]-4-yloxy)ethylamine hydrochloride](/img/no-structure.png)
![2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2936708.png)
![[1-Methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]methanol](/img/structure/B2936710.png)
![2-(7-ethoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol](/img/structure/B2936713.png)
![[5-(2-Chlorophenyl)-7-{[(4-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2936714.png)
